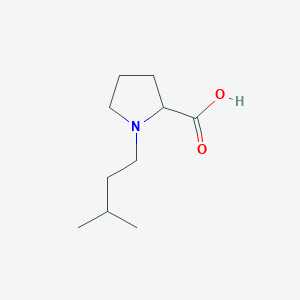
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid (3-MPCA) is an organic compound belonging to the class of thiazolidines, which are derivatives of thiazolidine-4-carboxylic acid. It is a colorless solid with a melting point of 130–134 °C. 3-MPCA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Aplicaciones Científicas De Investigación
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as diacylhydrazines, which have potential applications in the treatment of cancer and other diseases. It has also been used in the synthesis of polymers, such as polyoxazolines, which have potential applications in drug delivery systems. This compound has also been used in the synthesis of peptide-based drugs, such as peptide-conjugated polymers and peptide-conjugated nanoparticles, which have potential applications in the treatment of infectious diseases.
Mecanismo De Acción
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid acts as an electrophile in organic synthesis. It is capable of reacting with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which helps to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have an inhibitory effect on enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been suggested that it may have an inhibitory effect on the synthesis of nucleic acids, such as DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and its ability to react with a variety of nucleophiles. The main limitation of using this compound is that it is a relatively unstable compound and is prone to decomposition.
Direcciones Futuras
In the future, 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid could be used in the synthesis of novel compounds with potential applications in the treatment of cancer and other diseases. It could also be used in the synthesis of peptide-based drugs, such as peptide-conjugated polymers and peptide-conjugated nanoparticles, which could have potential applications in the treatment of infectious diseases. Additionally, this compound could be used in the synthesis of polymers with potential applications in drug delivery systems. Finally, it could be used in the synthesis of small molecules with potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-[(E)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-4-7(2)9(12)11-6-15-5-8(11)10(13)14/h4,8H,3,5-6H2,1-2H3,(H,13,14)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMOXOCWLLDWTN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)








![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)



